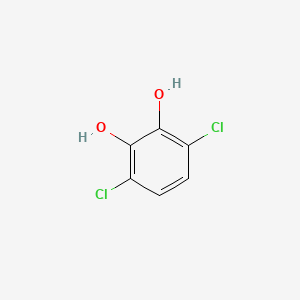

3,6-Dichlorocatechol

描述

属性

IUPAC Name |

3,6-dichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCABUKQCUOXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073971 | |

| Record name | 1,2-Benzenediol, 3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3938-16-7 | |

| Record name | 3,6-Dichloro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 3,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediol, 3,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Formation of 3,6-Dichlorocatechol from 1,4-Dichlorobenzene: A Technical Overview for Researchers

An In-depth Guide to the Metabolic Activation of 1,4-Dichlorobenzene and the Emergence of a Key Catechol Metabolite

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of 3,6-dichlorocatechol from 1,4-dichlorobenzene, a compound of interest in toxicology and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific biotransformation process.

Executive Summary

1,4-Dichlorobenzene (1,4-DCB), a common industrial chemical and environmental pollutant, undergoes extensive metabolism in mammals, primarily in the liver. A key pathway involves its oxidation by cytochrome P450 enzymes, leading to the formation of various phenolic and catechol metabolites. Among these, this compound has been identified as a significant, albeit often minor, metabolite. Understanding the formation of this catechol is crucial due to the potential for catechols to undergo redox cycling and generate reactive oxygen species, contributing to cellular toxicity. This guide details the enzymatic processes, presents available quantitative data, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathways.

The Metabolic Pathway of 1,4-Dichlorobenzene to this compound

The biotransformation of 1,4-DCB is a multi-step process initiated by phase I enzymes, followed by phase II conjugation reactions to facilitate excretion.

Phase I Metabolism: Oxidation and Hydroxylation

The initial and rate-limiting step in the metabolism of 1,4-DCB is its oxidation by the cytochrome P450 (CYP) superfamily of enzymes.[1] Studies have identified CYP2E1 as the primary enzyme responsible for the oxidation of 1,4-DCB in both rat and human liver microsomes.[2] To a lesser extent, CYP3A4 may also contribute to this metabolic activation.[2]

The oxidation of 1,4-DCB proceeds via the formation of a reactive arene oxide intermediate, 1,4-dichlorobenzene-2,3-oxide. This epoxide is unstable and can undergo several transformations:

-

Spontaneous rearrangement: The arene oxide can spontaneously rearrange to form the major phenolic metabolite, 2,5-dichlorophenol (2,5-DCP). This is the predominant pathway for 1,4-DCB metabolism.[3]

-

Enzymatic hydration: The epoxide can be hydrolyzed by microsomal epoxide hydrolase to form a dihydrodiol, which can then be dehydrogenated to a catechol.

-

Direct oxidation to catechol: While less common for 1,4-DCB, direct oxidation to a catechol is a known pathway for other aromatic compounds.

The formation of this compound is believed to occur through the further oxidation of 2,5-dichlorophenol or through the rearrangement of the 1,4-dichlorobenzene-2,3-oxide intermediate. While 2,5-dichlorohydroquinone has been identified as a minor metabolite, the direct precursor relationship to this compound in mammalian systems requires further elucidation. However, bacterial degradation pathways of 1,4-DCB have clearly identified this compound as a key intermediate.

Phase II Metabolism: Conjugation

The resulting phenolic and catechol metabolites, including this compound, are then subject to phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine. The main conjugation pathways include:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

-

Glutathione conjugation: Catalyzed by glutathione S-transferases (GSTs), leading to the formation of mercapturic acids.

Quantitative Data on 1,4-Dichlorobenzene Metabolism

The following tables summarize the available quantitative data on the metabolism of 1,4-dichlorobenzene. It is important to note that specific quantitative data for this compound as a metabolite in mammals is sparse in the literature, with most studies focusing on the major metabolite, 2,5-dichlorophenol.

Table 1: Urinary Metabolites of 1,4-Dichlorobenzene in Male Wistar Rats

| Metabolite | Percentage of Total Urinary Metabolites |

| 2,5-Dichlorophenol Sulfate | 50-60% |

| 2,5-Dichlorophenol Glucuronide | 20-30% |

| Free 2,5-Dichlorophenol | 5-10% |

| N-acetyl-cysteine-S-dihydro-hydroxy-1,4-dichlorobenzene | ~10% |

| N-acetyl-cysteine-S-1,4-dichlorobenzene | ~10% |

Table 2: Excretion of 1,4-Dichlorobenzene Metabolites in Male and Female Fisher 344 Rats

| Route of Excretion | Male (% of Dose) | Female (% of Dose) |

| Urine | 41.3% | 37.8% |

Experimental Protocols

This section provides an overview of the methodologies used to study the metabolism of 1,4-dichlorobenzene and identify its metabolites, including this compound.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To determine the kinetics of 1,4-dichlorobenzene metabolism and identify the P450 enzymes involved.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from untreated or induced (e.g., with phenobarbital or isoniazid) male and female rats, mice, or human liver samples through differential centrifugation.

-

Incubation: Microsomes are incubated with 1,4-dichlorobenzene in a buffered solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.

-

Metabolite Extraction: The reaction is stopped, and metabolites are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Animal Metabolism and Excretion Studies

Objective: To identify and quantify the urinary and fecal metabolites of 1,4-dichlorobenzene in vivo.

Methodology:

-

Dosing: Male and female rats (e.g., Wistar or Fisher 344) are administered 1,4-dichlorobenzene orally (gavage) or via inhalation. Often, radiolabeled 1,4-DCB (e.g., ¹⁴C-1,4-DCB) is used to facilitate tracking of the compound and its metabolites.

-

Sample Collection: Urine and feces are collected at various time points (e.g., over 72 hours) using metabolic cages.

-

Sample Preparation: Urine samples may be treated with enzymes like β-glucuronidase and arylsulfatase to hydrolyze conjugates. Samples are then extracted.

-

Analysis: Metabolites in the prepared samples are identified and quantified using HPLC, GC-MS, and liquid scintillation counting (for radiolabeled compounds).

Identification of Catechol Metabolites

Objective: To specifically detect and quantify this compound.

Methodology:

-

Derivatization: Due to the polar nature of catechols, derivatization is often required for GC-MS analysis. This can be achieved by silylation (e.g., with BSTFA) or acetylation.

-

Chromatographic Separation: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5) is used to separate the derivatized metabolites.

-

Mass Spectrometric Detection: A mass spectrometer is used for the detection and identification of the metabolites based on their mass spectra and retention times compared to authentic standards.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of 1,4-dichlorobenzene to this compound.

Caption: Experimental workflow for studying 1,4-dichlorobenzene metabolism.

Conclusion

The metabolism of 1,4-dichlorobenzene is a complex process involving multiple enzymatic steps. While 2,5-dichlorophenol is the major metabolite, the formation of this compound represents a potentially important pathway due to the inherent reactivity of catechols. For researchers in toxicology and drug development, a thorough understanding of this metabolic activation is essential for assessing the potential risks associated with 1,4-DCB exposure and for the development of safer chemicals. Further research is warranted to fully quantify the extent of this compound formation in humans and to elucidate its toxicological significance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and metabolism of 1,4-dichlorobenzene in male Wistar rats: no evidence for quinone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catalytic Role of Chlorocatechol 1,2-Dioxygenase in the Degradation of 3,6-Dichlorocatechol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chlorocatechol 1,2-dioxygenase (C12O) is a critical enzyme in the microbial degradation of chlorinated aromatic compounds, a class of persistent environmental pollutants. This non-heme iron dioxygenase plays a pivotal role in the ortho-cleavage pathway, catalyzing the ring-opening of chlorocatechols to form less toxic intermediates. This technical guide provides an in-depth analysis of the interaction between chlorocatechol 1,2-dioxygenase and a specific, highly chlorinated substrate, 3,6-dichlorocatechol, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biochemical processes.

Core Mechanism and Significance

Chlorocatechol 1,2-dioxygenases are metalloenzymes that utilize a non-heme ferric iron (Fe³⁺) cofactor in their active site. The catalytic cycle involves the binding of a catecholate substrate to the iron center, followed by the coordination of molecular oxygen. This leads to an intradiol cleavage of the aromatic ring, breaking the bond between the two hydroxyl-bearing carbon atoms. In the context of bioremediation, this enzymatic action is the rate-limiting step in the breakdown of many chloroaromatic pollutants. The efficiency and substrate specificity of C12O are therefore of paramount interest for the development of biotechnological solutions for environmental decontamination.

Quantitative Analysis of Enzyme-Substrate Interaction

The catalytic efficiency of chlorocatechol 1,2-dioxygenase is dependent on the specific substrate. While many C12Os exhibit broad substrate tolerance, the degree of chlorination and the position of chlorine atoms on the catechol ring can significantly influence kinetic parameters. The following table summarizes available quantitative data for the interaction of various chlorocatechol 1,2-dioxygenases with different substrates, providing a comparative context for the degradation of dichlorinated catechols.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Pseudomonas putida | Catechol | - | - | - | 0.2 x 10⁷ - 1.4 x 10⁷ | [1] |

| Pseudomonas putida | Substituted Catechols | - | - | 2 - 29 | - | [1] |

| Rhodococcus erythropolis 1CP | 4-substituted catechols | - | - | - | - | [2] |

| Blastobotrys raffinosifermentans | Catechol | 4 ± 1 | - | 15.6 ± 0.4 | - | [3] |

| Blastobotrys raffinosifermentans | Pyrogallol | 100 ± 20 | - | 10.6 ± 0.4 | - | [3] |

| Pseudomonas chlororaphis RW71 | 4,5-Dichlorocatechol | - | - | - | - | |

| Pseudomonas chlororaphis RW71 | Tetrachlorocatechol | - | - | - | - |

Experimental Protocols

The following sections outline detailed methodologies for key experiments related to the study of chlorocatechol 1,2-dioxygenase activity with substrates such as this compound.

Enzyme Purification

A common method for purifying chlorocatechol 1,2-dioxygenase involves the overexpression of the corresponding gene (e.g., clcA or tfdC) in a host organism like Escherichia coli, followed by chromatographic separation.

Protocol for Purification of Recombinant Chlorocatechol 1,2-Dioxygenase:

-

Cell Culture and Induction:

-

Grow E. coli cells harboring the expression plasmid containing the chlorocatechol 1,2-dioxygenase gene in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C.

-

Induce gene expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with isopropyl β-D-1-thiogalactopyranoside (IPTG). To ensure proper incorporation of the iron cofactor, supplement the medium with a source of iron, such as FeCl₃ or (NH₄)₂Fe(SO₄)₂.

-

Continue incubation at a lower temperature (e.g., 25-30°C) for several hours to enhance the yield of soluble protein.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a reducing agent like DTT and a protease inhibitor cocktail).

-

Lyse the cells using sonication or a French press.

-

Clarify the lysate by ultracentrifugation to remove cell debris.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Load the cleared lysate onto a DEAE-cellulose or other anion-exchange column. Elute the bound proteins using a linear gradient of NaCl.

-

Gel Filtration Chromatography: Further purify the active fractions from the ion-exchange step using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.

-

Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), use an appropriate affinity chromatography resin for a more specific purification.

-

-

Purity Assessment:

-

Analyze the purity of the enzyme at each step using SDS-PAGE. The purified chlorocatechol 1,2-dioxygenase should appear as a single band.

-

Determine the protein concentration using a standard method like the Bradford assay.

-

Enzyme Activity Assay

The activity of chlorocatechol 1,2-dioxygenase is typically determined spectrophotometrically by monitoring the formation of the ring-cleavage product. For this compound, the product is 2,5-dichloro-cis,cis-muconic acid.

Protocol for Chlorocatechol 1,2-Dioxygenase Activity Assay:

-

Reaction Mixture:

-

Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a known concentration of the substrate, this compound.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small amount of the purified enzyme solution.

-

Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of the product, 2,5-dichloro-cis,cis-muconic acid. The specific wavelength should be determined experimentally by scanning the spectrum of the reaction mixture after complete conversion of the substrate. For many chlorinated muconic acids, this is in the range of 260-280 nm.

-

-

Calculation of Activity:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient (ε) of the product to convert the rate of change in absorbance to the rate of product formation (in µmol/min).

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

The specific activity is expressed as units of activity per milligram of protein (U/mg).

-

Visualizing the Core Processes

To better understand the biochemical context and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Overproduction, purification, and characterization of chlorocatechol dioxygenase, a non-heme iron dioxygenase with broad substrate tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds [frontiersin.org]

An In-depth Technical Guide to 3,6-Dichlorocatechol: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,6-Dichlorocatechol (3,6-DCC). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter this compound, primarily as a metabolite in biodegradation studies of chlorinated aromatic hydrocarbons. This document outlines its key physicochemical data, provides detailed experimental protocols for its synthesis, purification, and analysis, and discusses its known biological role, particularly in microbial degradation pathways.

Introduction

This compound (IUPAC name: 3,6-dichlorobenzene-1,2-diol) is a chlorinated aromatic organic compound.[1][2] Its primary significance in scientific research lies in its role as a key intermediate in the microbial degradation of 1,4-dichlorobenzene, a persistent environmental pollutant.[3][4] Understanding the properties and behavior of 3,6-DCC is crucial for developing bioremediation strategies and for toxicological assessment of chlorinated hydrocarbon breakdown products. While not a primary focus in drug development, its structural similarity to other catechol-containing compounds warrants a thorough understanding of its chemical and biological characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various sources and represent a combination of experimentally determined and computationally predicted data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂O₂ | [2] |

| Molecular Weight | 179.00 g/mol | |

| CAS Number | 3938-16-7 | |

| Appearance | Light brown plates | |

| Melting Point | 108-109 °C | |

| Boiling Point | 241.1 °C at 760 mmHg (Predicted) | |

| Water Solubility | 5.75 g/L (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 2.8 (Predicted) | |

| pKa (Strongest Acidic) | 7.22 (Predicted) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations | Source(s) |

| ¹H NMR | (CDCl₃, 300 MHz) δ: 6.86 (s, 2H), 5.79 (s, 2H, -OH) | |

| ¹³C NMR | (CDCl₃, 75 MHz) δ: 140.6, 120.8, 118.7 | |

| Mass Spectrometry (GC-MS) | m/z: 178 (M+), 180, 106 | |

| Infrared (IR) | Characteristic peaks for O-H, C-O, and C-Cl stretching, and aromatic C=C bending. | |

| UV-Vis | Absorption maxima are dependent on solvent and pH. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common laboratory synthesis of this compound involves the treatment of 3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one with a base.

Materials:

-

3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one

-

Lithium carbonate (Li₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6,6-trichloro-2-hydroxycyclohex-2-en-1-one (0.12 mol) in DMF.

-

Add lithium carbonate (0.18 mol) to the solution.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts and DMF. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The reported yield for this method is approximately 86%.

Purification

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Toluene

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of hot toluene to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound. The purity can be assessed by melting point determination and spectroscopic analysis.

Analytical Methods

GC-MS is a suitable method for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic performance.

Derivatization (Silylation):

-

Evaporate a solution of the sample to dryness under a stream of nitrogen.

-

Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).

-

Heat the mixture at 60°C for 15 minutes to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

-

Column: SE-54 fused silica capillary column

-

Ionization: Electron Impact (EI)

-

Analysis Mode: Scan or Selected Ion Monitoring (SIM)

Reversed-phase HPLC with UV detection can be used for the quantification of this compound.

HPLC Conditions (General Example):

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.06% v/v trifluoroacetic acid in water, pH adjusted) and organic modifiers like methanol and acetonitrile (e.g., 60:30:10 v/v/v aqueous:methanol:acetonitrile).

-

Flow Rate: 0.8 mL/min

-

Detection: UV-Vis detector at a wavelength determined from the UV-Vis spectrum of this compound.

Chemical Reactivity and Degradation

Catechols are known to be susceptible to oxidation, and this reactivity is central to their biological roles and degradation pathways. In the presence of oxidizing agents, this compound can be oxidized to the corresponding o-benzoquinone. This reactivity is also exploited by microorganisms in its biodegradation.

The primary known biological transformation of this compound is its enzymatic ring cleavage, which is a key step in the degradation of 1,4-dichlorobenzene by various bacteria, such as Pseudomonas species.

Biological Pathways

To date, the scientific literature on this compound has predominantly focused on its role as a catabolic intermediate in the biodegradation of environmental pollutants. There is currently no significant body of evidence to suggest its direct involvement in specific mammalian or human cellular signaling pathways relevant to drug development. Its primary biological relevance is in the context of microbial metabolism.

Biodegradation Pathway of 1,4-Dichlorobenzene

The aerobic degradation of 1,4-dichlorobenzene by certain Pseudomonas species proceeds via the formation of this compound, which is then further metabolized. The initial steps of this pathway are depicted in the diagram below.

Experimental Workflow for Studying Biodegradation

A generalized experimental workflow for investigating the microbial degradation of 1,4-dichlorobenzene to this compound is outlined below.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest in the field of environmental science and bioremediation due to its role as a key intermediate in the microbial degradation of 1,4-dichlorobenzene. This guide has provided a comprehensive summary of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an overview of its known biological relevance. While its direct role in cellular signaling pathways relevant to drug development has not been established, a thorough understanding of its chemistry and toxicology is essential for researchers working in related fields. The provided data and protocols serve as a valuable resource for facilitating further research on this and similar chlorinated aromatic compounds.

References

An In-Depth Technical Guide to 3,6-Dichlorocatechol: From Synthesis to Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Dichlorocatechol, a significant metabolite in the microbial degradation of various chlorinated aromatic pollutants. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and analysis. A central focus is its role in microbial catabolism, with a detailed examination of the enzymatic pathways involved. Furthermore, this guide explores its toxicological profile and potential interactions with mammalian cellular signaling pathways, offering valuable insights for researchers in environmental science and drug development.

Chemical Identity and Synonyms

The compound this compound is a chlorinated derivative of catechol. Its formal IUPAC name is 3,6-dichlorobenzene-1,2-diol . It is recognized by several synonyms across various chemical databases and literature.

Synonyms:

-

3,6-Dichloro-1,2-benzenediol[1]

-

3,6-Dichloropyrocatechol[1]

-

1,2-Benzenediol, 3,6-dichloro-

-

3,6-Dichloro-1,2-dihydroxybenzene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its biological activity.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| CAS Number | 3938-16-7 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 108-109 °C | |

| Boiling Point | 241.1 °C at 760 mmHg | |

| Water Solubility | 5.75 g/L | |

| logP | 2.57 - 2.7 | |

| pKa (Strongest Acidic) | 7.22 | |

| Density | 1.624 g/cm³ | |

| Flash Point | 99.6 °C |

Experimental Protocols

Laboratory Synthesis of this compound

While this compound is primarily studied as a metabolite, a general laboratory-scale synthesis can be adapted from procedures for related chlorinated catechols. One common approach involves the direct chlorination of catechol.

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a fume hood, dissolve catechol in an anhydrous, inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric amount of sulfuryl chloride (2 equivalents for dichlorination) dropwise to the cooled and stirred catechol solution. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully and slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, which will be a mixture of chlorinated catechols, can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the detection and quantification of this compound in various matrices, particularly environmental samples.

Sample Preparation (Water Sample):

-

Collect the water sample in a clean glass container. To prevent biological degradation, samples should be sterilized by filtration (0.2-micron filter) or preserved with a biocide like zinc chloride.

-

For extraction, a liquid-liquid extraction (e.g., using a separatory funnel with a solvent like dichloromethane or hexane) or solid-phase extraction (SPE) can be employed.

-

If performing liquid-liquid extraction, acidify the water sample to a pH below 2.

-

Extract the sample with a suitable organic solvent.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Concentrate the extract to a small volume.

-

Prior to GC-MS analysis, derivatization of the hydroxyl groups (e.g., acetylation or silylation) is often performed to improve volatility and chromatographic performance.

GC-MS Parameters (General):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is used to separate the analytes.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.

The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern resulting from the loss of chlorine and other fragments.

Microbial Degradation Pathway of 1,4-Dichlorobenzene

This compound is a key intermediate in the aerobic microbial degradation of 1,4-dichlorobenzene. This pathway involves a series of enzymatic reactions that ultimately lead to the mineralization of the pollutant.

Caption: Aerobic degradation pathway of 1,4-Dichlorobenzene.

Toxicological Profile and Cellular Interactions

General Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.

Effects on Mammalian Cellular Signaling Pathways

While the primary research focus on this compound has been its role in microbial metabolism, understanding its interaction with mammalian cells is crucial for assessing its full toxicological impact and for potential applications in drug development. Catechol and its derivatives have been shown to influence various cellular signaling pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Some polyphenolic compounds, which share structural similarities with catechols, have been shown to modulate the NF-κB pathway. Further research is needed to determine the specific effects of this compound on this pathway.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38 pathways) are central to the regulation of cell proliferation, differentiation, and apoptosis. Studies on other catechol-containing compounds have demonstrated both pro- and anti-cancer effects through modulation of MAPK signaling. The specific impact of the chlorine substituents on this compound's interaction with these pathways is an area for future investigation.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Dysregulation of this pathway is common in many cancers. Some natural catechols have been shown to influence this pathway. Investigating whether this compound can modulate PI3K/Akt signaling could provide insights into its potential as a therapeutic agent or a toxicant.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental soil sample.

Caption: Workflow for the analysis of this compound in soil.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a central intermediate in the biodegradation of persistent environmental pollutants. This guide has provided a detailed overview of its chemical properties, methods for its synthesis and analysis, and its involvement in microbial metabolic pathways. While its effects on mammalian cellular signaling are still an emerging area of research, the known activities of related catechol compounds suggest that this compound may have important biological effects that warrant further investigation, particularly for those in the fields of toxicology and drug development. The protocols and data presented herein serve as a valuable resource for researchers working with this compound.

References

In-Depth Technical Guide on the Biological Activity of 3,6-Dichlorocatechol in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3,6-dichlorocatechol concerning microorganisms. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows to serve as a vital resource for research and development in related fields.

Core Biological Activities: An Overview

This compound, a chlorinated aromatic compound, exhibits significant biological effects on various microorganisms. Its primary activities are characterized by the inhibition of key metabolic enzymes and a general toxicity often associated with membrane damage. While it can be a substrate for certain microbial enzymes involved in the degradation of chloroaromatics, it is also a potent inhibitor of others, making its role in microbial ecosystems complex. The toxicity of chlorocatechols generally increases with the degree of chlorination, and these compounds are known to act as uncouplers of oxidative phosphorylation and as narcotics, affecting membrane integrity.

Quantitative Data on Enzyme Inhibition

This compound and its closely related analogue, 3-chlorocatechol, are significant inhibitors of catechol 2,3-dioxygenases, which are crucial enzymes in the meta-cleavage pathway for aromatic compound degradation. The inhibitory effects are summarized below.

| Enzyme | Inhibitor | Microorganism | Inhibition Constant (Ki) | Type of Inhibition |

| Catechol 2,3-dioxygenase | 3-Chlorocatechol | Pseudomonas putida | 0.14 µM[1] | Noncompetitive or Mixed-type[1] |

| Catechol 2,3-dioxygenase (C23O-mt2) | 3-Chlorocatechol | pWWO plasmid from Pseudomonas putida | 50 nM | Competitive |

| 2,3-Dihydroxybiphenyl 1,2-dioxygenase (BphC2-BN6) | 3-Chlorocatechol | Sphingomonas sp. Strain BN6 | 0.22 mM | Competitive |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

-

This compound

-

Test microorganism

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least twice the highest concentration to be tested.

-

In a 96-well plate, add 100 µL of sterile broth to all wells except those in the first column.

-

Add 200 µL of the this compound stock solution to the wells in the first column.

-

Perform a serial twofold dilution by transferring 100 µL from the wells of the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 35 ± 2°C) for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Catechol 2,3-Dioxygenase Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on catechol 2,3-dioxygenase activity.

Materials:

-

Partially purified catechol 2,3-dioxygenase

-

Catechol (substrate)

-

This compound (inhibitor)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of catechol in the phosphate buffer.

-

Prepare a series of dilutions of this compound in the same buffer.

-

Dilute the enzyme preparation in the buffer to a suitable concentration for the assay.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the phosphate buffer, a specific concentration of the this compound solution, and the enzyme solution.

-

Incubate the mixture for a short period to allow for any interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the catechol substrate to the cuvette.

-

Immediately monitor the increase in absorbance at 375 nm, which corresponds to the formation of 2-hydroxymuconic semialdehyde, the product of catechol cleavage.

-

Record the rate of the reaction (change in absorbance per unit time).

-

-

Data Analysis:

-

Perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the reaction rates against the substrate concentrations in the presence and absence of the inhibitor using a Lineweaver-Burk or Michaelis-Menten plot.

-

Determine the Ki and the type of inhibition from these plots.

-

Bacterial Membrane Integrity Assay

This protocol uses a fluorescent dye-based kit (e.g., LIVE/DEAD BacLight™) to assess the effect of this compound on bacterial membrane integrity.

Materials:

-

LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

-

Test bacteria

-

This compound

-

Wash buffer (e.g., 0.85% NaCl)

-

Fluorescence microscope or microplate reader

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the bacterial culture to the mid-log phase.

-

Expose the bacterial cells to different concentrations of this compound for a defined period. Include an untreated control.

-

-

Staining:

-

Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.

-

Add 3 µL of the dye mixture per 1 mL of the bacterial suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Imaging and Analysis:

-

Place a small volume (e.g., 5 µL) of the stained suspension on a microscope slide and cover with a coverslip.

-

Observe the cells using a fluorescence microscope with appropriate filters. Live bacteria with intact membranes will fluoresce green, while dead bacteria with compromised membranes will fluoresce red.

-

Alternatively, use a fluorescence microplate reader to quantify the green and red fluorescence. An increase in the red-to-green fluorescence ratio indicates a loss of membrane integrity.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the antimicrobial activity of this compound.

Generalized Biodegradation Pathway of Chlorocatechols

Caption: Generalized biodegradation pathways for chlorocatechols in microorganisms.

Mechanism of Action: Beyond Signaling Pathways

Current research indicates that the primary antimicrobial mechanisms of this compound are direct and disruptive rather than involving the interruption of specific signaling cascades. The main modes of action are:

-

Enzyme Inhibition: As detailed in the quantitative data section, this compound and related compounds are potent inhibitors of key enzymes in essential metabolic pathways. The inhibition of catechol 2,3-dioxygenases can halt the degradation of aromatic compounds, leading to the accumulation of toxic intermediates.

-

Membrane Disruption: Chlorinated phenols are known to interfere with the structure and function of microbial cell membranes. This can lead to increased permeability, leakage of intracellular components, and disruption of the proton motive force, which is essential for energy production. This membrane damage is a likely contributor to the broad-spectrum toxicity of this compound.

Further research may yet uncover more subtle interactions with microbial signaling, but the current body of evidence points to these more direct mechanisms of toxicity and metabolic disruption.

References

An In-Depth Toxicological and Safety Guide to 3,6-Dichlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorocatechol is a chlorinated aromatic compound that serves as an intermediate in the microbial degradation of certain chlorinated pollutants. While its role in bioremediation is of scientific interest, a thorough understanding of its toxicological profile and safety information is paramount for researchers, scientists, and drug development professionals who may handle or encounter this compound. This technical guide provides a comprehensive overview of the available toxicological data, safety information, and known metabolic pathways for this compound.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂O₂ | [1] |

| Molecular Weight | 179.00 g/mol | [1] |

| CAS Number | 3938-16-7 | [2] |

| Appearance | Solid (form and color not specified in available data) | |

| Boiling Point | 241.1 °C at 760 mmHg | |

| Flash Point | 99.6 °C | |

| Density | 1.624 g/cm³ | |

| LogP | 2.40460 |

Toxicological Data

Acute Toxicity

Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not specified in the available literature. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements, indicating its potential for acute toxicity upon exposure[1]:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

Skin Corrosion/Irritation

This compound is classified as a skin irritant[1].

-

H315: Causes skin irritation

Serious Eye Damage/Eye Irritation

This compound is also classified as causing serious eye irritation.

-

H319: Causes serious eye irritation

Respiratory Sensitization

This compound may cause respiratory irritation.

-

H335: May cause respiratory irritation

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently a lack of available data in the public domain regarding the chronic toxicity, carcinogenicity, mutagenicity (including Ames test results), and reproductive or developmental toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for specific toxicological studies on this compound are not available in the reviewed literature. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for assessing the hazardous properties of chemicals. These include, but are not limited to:

-

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Serious Eye Damage: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).

Signaling and Metabolic Pathways

This compound is a known intermediate in the microbial degradation of 1,4-dichlorobenzene by various bacteria, including Xanthobacter flavus 14p1 and certain Pseudomonas species. The primary degradation route is a modified ortho-cleavage pathway.

The key steps in this pathway are as follows:

-

Dioxygenation: 1,4-Dichlorobenzene is first converted to 3,6-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene by a dioxygenase enzyme.

-

Dehydrogenation: This intermediate is then dehydrogenated to form this compound.

-

Ortho-Cleavage: this compound undergoes ortho-ring cleavage, catalyzed by chlorocatechol 1,2-dioxygenase, to yield 2,5-dichloro-cis,cis-muconate.

-

Further Degradation: 2,5-dichloro-cis,cis-muconate is further metabolized through a series of enzymatic reactions.

References

The Pivotal Role of 3,6-Dichlorocatechol in the Bioremediation of Chloroaromatic Pollutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial degradation of chloroaromatic compounds is a cornerstone of bioremediation strategies for contaminated environments. A key intermediate in the breakdown of several significant pollutants, such as 1,4-dichlorobenzene, is 3,6-dichlorocatechol. This technical guide provides an in-depth exploration of the discovery and metabolic fate of this compound, focusing on the enzymatic pathways, microbial agents, and analytical methodologies pertinent to its study. Quantitative data on enzyme kinetics and degradation rates are presented, alongside detailed experimental protocols and visual representations of the core biochemical processes. This document serves as a comprehensive resource for professionals engaged in environmental biotechnology and drug development, where understanding microbial metabolic pathways is critical.

Introduction

Chlorinated aromatic hydrocarbons represent a class of persistent organic pollutants that pose significant environmental and health risks. Their widespread use as pesticides, solvents, and chemical intermediates has led to extensive contamination of soil and groundwater.[1] Bioremediation, the use of microorganisms to degrade these contaminants, offers a cost-effective and environmentally sound solution.

Central to the aerobic bioremediation of many chloroaromatics is the formation of chlorocatechols. These intermediates are subsequently channeled into central metabolic pathways.[2] This guide focuses specifically on this compound, a key metabolite in the degradation of 1,4-dichlorobenzene.[2][3][4] Understanding the enzymatic machinery and microbial capabilities for transforming this recalcitrant molecule is paramount for developing effective bioremediation technologies.

The Discovery and Metabolic Pathway of this compound

The aerobic degradation of 1,4-dichlorobenzene by various bacterial strains, notably of the Pseudomonas genus, proceeds through the formation of this compound. This conversion is initiated by a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, followed by the action of a dehydrogenase.

The subsequent and critical step in the mineralization of this compound is the ortho-ring cleavage, catalyzed by catechol 1,2-dioxygenase. This enzyme cleaves the aromatic ring between the two hydroxyl groups to yield 2,5-dichloro-cis,cis-muconate. This reaction is a key bottleneck in the degradation pathway, as some catechol dioxygenases exhibit low activity towards highly chlorinated substrates.

The degradation pathway continues with the conversion of 2,5-dichloro-cis,cis-muconate through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. This modified ortho-cleavage pathway is the primary route for the productive catabolism of chlorocatechols.

Visualizing the Degradation Pathway

The following diagram illustrates the initial steps in the aerobic degradation of 1,4-dichlorobenzene, highlighting the central role of this compound.

Quantitative Data on Degradation and Enzyme Kinetics

The efficiency of bioremediation is fundamentally dependent on the rates of microbial degradation and the kinetic parameters of the involved enzymes. While specific data for this compound are limited, comparative data for related compounds provide valuable insights into its recalcitrance.

Table 1: Degradation Rates of Chlorinated Benzenes in Vadose Zone Soil

| Compound | Degradation Rate (mg/m²/day) |

| Chlorobenzene | 21 ± 1 |

| 1,2-Dichlorobenzene | 3.7 ± 0.5 |

| 1,4-Dichlorobenzene | 7.4 ± 0.7 |

Table 2: Kinetic Parameters of Catechol 1,2-Dioxygenase from Pseudomonas chlororaphis UFB2 with Catechol

| Substrate | Vmax (µM/min) | Km (µM) |

| Catechol | 16.67 | 35.76 |

Table 3: Specific Activity of Catechol 1,2-Dioxygenase from Rhodococcus sp. NCIM 2891

| Substrate | Vmax (U/mg of protein) | Km (µM) |

| Catechol | 62.5 | 5 |

It is important to note that catechol 2,3-dioxygenases, key enzymes in the meta-cleavage pathway, have been shown to be strongly inhibited by 3-chlorocatechol, suggesting that chlorinated catechols can be dead-end metabolites in organisms relying solely on this pathway.

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying the bioremediation of this compound. This section provides detailed protocols for microbial cultivation and analytical determination.

Cultivation of Pseudomonas species for Degradation Studies

Objective: To cultivate Pseudomonas species capable of degrading chlorinated aromatic compounds.

Materials:

-

Mineral Salt Medium (MSM) (see Table 4 for composition)

-

Aromatic substrate (e.g., 1,4-dichlorobenzene, supplied via vapor phase)

-

Inoculum of a suitable Pseudomonas strain

-

Sterile culture flasks and incubator shaker

Table 4: Composition of Mineral Salt Medium (MSM)

| Component | Concentration (g/L) |

| NH₄NO₃ | 1.0 |

| K₂HPO₄ | 1.0 |

| KH₂PO₄ | 1.0 |

| MgSO₄·7H₂O | 0.2 |

| CaCl₂·6H₂O | 0.02 |

| NaCl | 10.0 |

| FeCl₃ | 0.01 |

Procedure:

-

Prepare the MSM according to the composition in Table 4 and sterilize by autoclaving.

-

After cooling, inoculate the sterile MSM with the Pseudomonas strain.

-

For volatile substrates like 1,4-dichlorobenzene, provide the compound in the vapor phase to the culture headspace.

-

Incubate the cultures at an optimal temperature, typically 30°C, with shaking (e.g., 150 rpm) to ensure adequate aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

-

Harvest cells for degradation assays or enzyme extraction during the exponential growth phase.

Analytical Determination of this compound

Objective: To extract this compound from soil samples for subsequent analysis.

Materials:

-

Soil sample

-

Extraction solvent (e.g., methanol/water mixture, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Ultrasonic bath or Soxhlet extractor

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Air-dry the soil sample and sieve to remove large debris.

-

Weigh a representative subsample of the soil.

-

Solvent Extraction:

-

Add an appropriate volume of extraction solvent to the soil sample.

-

Extract the analytes using ultrasonication or Soxhlet extraction for a defined period.

-

Separate the solvent extract from the soil matrix by centrifugation or filtration.

-

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition the SPE cartridge with the appropriate solvents.

-

Load the solvent extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the target analyte with a suitable solvent.

-

-

Concentrate the eluate using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Objective: To quantify this compound in prepared samples.

Instrumentation and Conditions (General Guidance):

-

HPLC System: Equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous component (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of a this compound standard.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the prepared sample extracts.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the concentration in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the bioremediation of this compound in a soil matrix.

Conclusion

The discovery of this compound as a key intermediate in the bioremediation of 1,4-dichlorobenzene has significantly advanced our understanding of the microbial catabolism of chlorinated aromatic compounds. While significant progress has been made in elucidating the modified ortho-cleavage pathway, the relatively slow degradation rates and potential for enzyme inhibition highlight the challenges in remediating sites contaminated with highly chlorinated compounds. Future research should focus on the discovery and engineering of more efficient enzymes, the optimization of environmental conditions for microbial activity, and the development of robust analytical methods for monitoring these processes in complex environmental matrices. The knowledge synthesized in this guide provides a solid foundation for these future endeavors, ultimately contributing to the development of more effective bioremediation strategies.

References

Methodological & Application

Application Note: Quantification of 3,6-Dichlorocatechol in Bacterial Cultures using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

3,6-Dichlorocatechol is a chlorinated aromatic compound that is often an intermediate in the microbial degradation of various pollutants, such as 1,4-dichlorobenzene.[1] Accurate quantification of this compound in bacterial cultures is essential for studying the metabolic pathways, kinetics, and efficiency of bioremediation processes. This application note describes a reliable and efficient RP-HPLC method for the determination of this compound in culture media.

The methodology employs a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and acidified water.[2][3] This approach ensures effective separation of the analyte from other components in the culture supernatant. Detection is achieved using a UV-Vis or Diode Array Detector (DAD), providing both quantitative data and spectral information for peak identification.[2][3]

Principle of the Method

This method is based on reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. This compound, a moderately hydrophobic compound, is retained on the column and then eluted by the organic component of the mobile phase. The addition of acid to the mobile phase suppresses the ionization of the catechol's hydroxyl groups, leading to improved peak shape and reproducibility. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard (≥95% purity)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water (e.g., Milli-Q or equivalent)

-

Formic acid or phosphoric acid, HPLC grade

-

Bacterial culture samples

-

0.22 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. A typical starting composition is 50:50 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Sample Preparation

-

Collect a sample of the bacterial culture.

-

Centrifuge the sample to pellet the bacterial cells (e.g., 10,000 x g for 10 minutes).

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection. If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

5. HPLC Analysis

-

Set up the HPLC system with the chromatographic conditions outlined in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standards.

6. Quantification

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the typical chromatographic conditions and expected performance parameters for the analysis of this compound.

| Parameter | Value |

| HPLC Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Expected Retention Time | User to determine experimentally |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | User to determine experimentally |

| Limit of Quantification (LOQ) | User to determine experimentally |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

References

Application Note: GC-MS Analysis of 3,6-Dichlorocatechol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichlorocatechol is a key intermediate in the microbial degradation of various chlorinated aromatic compounds, such as 1,4-dichlorobenzene.[1][2][3] Understanding the metabolic fate of this compound is crucial for environmental bioremediation studies and for assessing the toxicological profiles of its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds in complex matrices.[1][4] This application note provides a detailed protocol for the GC-MS analysis of this compound and its primary metabolite, 2,5-dichloro-cis,cis-muconic acid, including sample preparation, derivatization, and instrument parameters.

Metabolic Pathway of this compound

The microbial degradation of 1,4-dichlorobenzene proceeds through a series of enzymatic reactions, leading to the formation of this compound. This intermediate is then further metabolized via an ortho cleavage pathway. The key steps are illustrated in the diagram below.

Caption: Microbial degradation pathway of 1,4-dichlorobenzene.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC-MS/MS analysis of this compound and its metabolite. These values are representative and may vary depending on the specific matrix and experimental conditions.

Table 1: GC-MS/MS Method Performance for this compound

| Parameter | Value | Reference |

| Calibration Range | 2.5 - 2,000 ng/mL | |

| Method Detection Limit (MDL) | < 1 ng/L | |

| Average Response Factor RSD | < 5% | |

| Recovery in Water | < 35% (for catechols) |

Table 2: Mass Spectrometry Data for this compound

| Parameter | m/z Value |

| Top Peak | 178 |

| 2nd Highest Peak | 180 |

| 3rd Highest Peak | 114 |

Experimental Protocols

A generalized workflow for the analysis is presented below, followed by detailed protocols for each major step.

Caption: General experimental workflow for GC-MS analysis.

Sample Preparation: Extraction

This protocol is a general guideline for the extraction of chlorocatechols from a liquid matrix (e.g., water sample, microbial culture supernatant).

Materials:

-

Sample containing this compound and its metabolites

-

Internal standard (e.g., labeled chlorophenolic solution)

-

Potassium carbonate (K₂CO₃) buffer

-

Acetic anhydride

-

Hexane

-

Separatory funnels

-

Mechanical roller/shaker

-

Evaporator (e.g., Rocket Evaporator)

Procedure:

-

To an 800 mL aliquot of the sample in a 1 L amber bottle, add a known amount of internal standard.

-

Add 25 mL of K₂CO₃ buffer and 25 mL of acetic anhydride to the sample.

-

Add 100 mL of hexane to the bottle.

-

Place the bottle on a mechanical roller and extract overnight (at least 16 hours).

-

Allow the aqueous and organic layers to separate for approximately 5 minutes.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with an additional 50 mL of hexane for 1 hour.

-

Combine the organic extracts.

-

Concentrate the combined organic layer using an evaporator and adjust the final volume to 25 mL with hexane.

Derivatization: Silylation

To increase the volatility of the polar catechol and its acidic metabolite for GC-MS analysis, a silylation step is necessary. This should be performed under anhydrous conditions.

Materials:

-

Dried sample extract

-

Pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Methoxyamine hydrochloride (for oximation if keto-groups are present, though not the primary functional group in the target analytes)

-

GC vials with inserts

-

Heating block or oven

Procedure:

-

Transfer the dried sample extract to a GC vial.

-

Add 50 µL of pyridine to dissolve the residue.

-

Add 50 µL of MSTFA to the vial.

-

Cap the vial tightly and heat at 60°C for 45 minutes to facilitate the derivatization reaction.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized chlorophenolic compounds. Optimization may be required based on the specific instrument and column used.

Table 3: Recommended GC-MS Parameters

| GC Parameters | |

| Column | TraceGOLD TG-Dioxin or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temp 40°C, hold 1 min; ramp at 15°C/min to 70°C, hold 1 min; ramp at 6°C/min to 330°C, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Parameters | |

| Ion Source | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (for SIM) | Target ions for derivatized this compound and 2,5-dichloro-cis,cis-muconate |

Data Analysis and Interpretation

Data processing involves the identification of peaks corresponding to the silylated derivatives of this compound and its metabolites based on their retention times and mass spectra. Quantification is typically performed by generating a calibration curve using standards of the pure compounds that have undergone the same extraction and derivatization procedure. The concentration of the analytes in the samples is then calculated based on the peak area ratios relative to the internal standard.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolites. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the illustrative diagrams and data tables, offer a valuable resource for researchers in environmental science, microbiology, and drug metabolism. Adherence to these protocols will enable the reliable quantification of these important chlorinated aromatic compounds.

References

Application Notes and Protocols for Culturing Pseudomonas Species on 1,4-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enrichment, isolation, and cultivation of Pseudomonas species capable of utilizing 1,4-dichlorobenzene (1,4-DCB) as a sole source of carbon and energy. The protocols detailed herein are compiled from established research and are intended for laboratory use.

Introduction

1,4-Dichlorobenzene is a persistent environmental pollutant originating from various industrial applications. Certain microorganisms, particularly strains of the genus Pseudomonas, have demonstrated the ability to degrade this compound, offering a promising avenue for bioremediation. This document outlines the key methodologies for studying these microorganisms and their degradative capabilities. The aerobic degradation of 1,4-DCB by Pseudomonas proceeds via a well-characterized pathway initiated by a dioxygenase enzyme.

Metabolic Pathway of 1,4-Dichlorobenzene Degradation

The aerobic degradation of 1,4-dichlorobenzene in Pseudomonas species is initiated by a multi-component enzyme system. A dioxygenase attacks the aromatic ring, followed by the action of a dehydrogenase and subsequent ring cleavage.[1][2][3][4] The key steps are outlined below:

Experimental Protocols

Enrichment and Isolation of 1,4-Dichlorobenzene Degrading Bacteria

This protocol describes the selective enrichment and isolation of bacteria capable of utilizing 1,4-DCB as a sole carbon source from environmental samples such as activated sludge or contaminated soil.[2]

Workflow:

Materials:

-

Environmental sample (e.g., 10 g of soil or 10 mL of activated sludge)

-

Minimal Salts Basal (MSB) Medium (see Table 1 for composition)

-

1,4-Dichlorobenzene (crystalline)

-

Sterile flasks, petri dishes, and pipettes

-

Incubator shaker

Procedure:

-

Prepare MSB Medium: Prepare the MSB medium according to the composition in Table 1 and sterilize by autoclaving.

-

Enrichment Culture: In a 250 mL flask, add 100 mL of sterile MSB medium and inoculate with the environmental sample. Add a few crystals of 1,4-DCB to a sterile, open glass vial and place it inside the flask, ensuring it does not come into direct contact with the medium. This provides 1,4-DCB in the vapor phase as the sole carbon source. Seal the flask and incubate at 30°C with shaking (150 rpm).

-

Serial Transfers: After 1-2 weeks, or when turbidity is observed, transfer 10 mL of the culture to 90 mL of fresh MSB medium with a fresh supply of 1,4-DCB vapor. Repeat this transfer at least three times to enrich for 1,4-DCB degrading organisms.

-

Isolation: After the final enrichment step, prepare serial dilutions of the culture in sterile MSB medium. Spread 100 µL of each dilution onto MSB agar plates. Place the plates in a desiccator or sealed container with a source of 1,4-DCB vapor. Incubate at 30°C until colonies appear.

-

Pure Culture: Pick individual colonies and streak them onto fresh MSB agar plates with 1,4-DCB vapor to obtain pure cultures.

-

Verification: Inoculate a pure colony into liquid MSB medium with 1,4-DCB as the sole carbon source to verify its ability to grow on the compound. Monitor for growth (turbidity) and substrate degradation.

Table 1: Composition of Minimal Salts Basal (MSB) Medium

| Component | Concentration (per Liter) |

| Na2HPO4·7H2O | 670 mg |

| KH2PO4 | 340 mg |

| NH4Cl | 500 mg |

| MgSO4·7H2O | 112 mg |

| CaCl2 | 14 mg |

| FeCl3 | 0.13 mg |

| ZnSO4·7H2O | 5 mg |

| Na2MoO4·2H2O | 2.5 mg |

| pH | 7.0 |

Batch Cultivation with Vapor-Phase Feeding

This protocol describes the batch cultivation of an isolated Pseudomonas strain using 1,4-DCB supplied in the vapor phase.

Procedure:

-

Inoculum Preparation: Grow the isolated Pseudomonas strain in a nutrient-rich medium (e.g., Luria-Bertani broth) overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile MSB medium, and resuspend in MSB medium to a desired optical density (e.g., OD600 of 1.0).

-